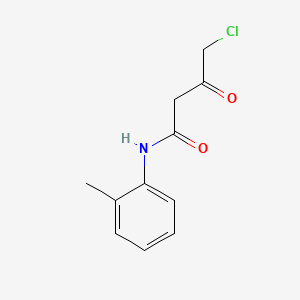

4-Chloro-3-oxo-N-(o-tolyl)butyramide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound with the European Inventory of Existing Commercial Chemical Substances (EINECS) number 281-784-3 is known as iron (2+) sulphate, compound with glycine (1:2). This compound is a coordination complex where iron (2+) ions are coordinated with glycine molecules and sulfate ions. It is commonly used as a dietary supplement to treat iron deficiency and anemia.

Preparation Methods

Synthetic Routes and Reaction Conditions

Iron (2+) sulphate, compound with glycine (1:2), can be synthesized by reacting ferrous sulfate with glycine in an aqueous solution. The reaction typically involves dissolving ferrous sulfate in water and then adding glycine to the solution. The mixture is stirred and heated to facilitate the formation of the complex. The reaction can be represented as follows:

FeSO4+2NH2CH2COOH→Fe(NH2CH2COO)2SO4

Industrial Production Methods

In industrial settings, the production of iron (2+) sulphate, compound with glycine (1:2), involves large-scale mixing of ferrous sulfate and glycine under controlled conditions. The reaction is carried out in reactors where temperature, pH, and concentration are carefully monitored to ensure the complete formation of the desired complex. The product is then filtered, dried, and packaged for distribution.

Chemical Reactions Analysis

Types of Reactions

Iron (2+) sulphate, compound with glycine (1:2), undergoes various chemical reactions, including:

Oxidation: The iron (2+) ion can be oxidized to iron (3+) under certain conditions.

Reduction: The compound can act as a reducing agent in some reactions.

Substitution: The glycine ligands can be replaced by other ligands in coordination chemistry.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents can be used to oxidize iron (2+) to iron (3+).

Reduction: Reducing agents such as sodium borohydride can be used to reduce iron (3+) back to iron (2+).

Substitution: Ligand exchange reactions can be carried out using various ligands such as ethylenediamine or other amino acids.

Major Products Formed

Oxidation: Iron (3+) complexes.

Reduction: Iron (2+) complexes.

Substitution: New coordination complexes with different ligands.

Scientific Research Applications

Iron (2+) sulphate, compound with glycine (1:2), has several scientific research applications:

Chemistry: Used as a reagent in coordination chemistry and as a source of iron in various reactions.

Biology: Studied for its role in iron metabolism and its effects on biological systems.

Medicine: Used as an iron supplement to treat iron deficiency and anemia.

Industry: Employed in the production of iron-containing compounds and as a fortifying agent in food products.

Mechanism of Action

The primary mechanism of action of iron (2+) sulphate, compound with glycine (1:2), involves the release of iron ions in the body. Iron is essential for the production of hemoglobin, which is necessary for oxygen transport in the blood. The glycine component helps in the absorption and bioavailability of iron. The compound targets various molecular pathways involved in iron metabolism, including the transferrin receptor and ferritin pathways.

Comparison with Similar Compounds

Iron (2+) sulphate, compound with glycine (1:2), can be compared with other iron supplements such as:

Iron (2+) sulfate: A common iron supplement but without the glycine component.

Iron (3+) chloride: Another iron supplement with different oxidation states and properties.

Ferrous bisglycinate: A similar compound where iron is chelated with two glycine molecules, offering higher bioavailability.

The uniqueness of iron (2+) sulphate, compound with glycine (1:2), lies in its specific coordination with glycine, which enhances its stability and bioavailability compared to other iron supplements.

Properties

CAS No. |

84030-14-8 |

|---|---|

Molecular Formula |

C11H12ClNO2 |

Molecular Weight |

225.67 g/mol |

IUPAC Name |

4-chloro-N-(2-methylphenyl)-3-oxobutanamide |

InChI |

InChI=1S/C11H12ClNO2/c1-8-4-2-3-5-10(8)13-11(15)6-9(14)7-12/h2-5H,6-7H2,1H3,(H,13,15) |

InChI Key |

ONEXMWICVGEHEE-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C1NC(=O)CC(=O)CCl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.